
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate is a compound that combines the structural features of an amino acid derivative and a trifluoroacetate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate typically involves the reaction of (S)-2-Amino-3-phenylpropanamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The process involves dissolving (S)-2-Amino-3-phenylpropanamide in an appropriate solvent, followed by the addition of trifluoroacetic acid. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by evaporation of the solvent and recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The trifluoroacetate moiety can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-phenylpropanamide: Lacks the trifluoroacetate moiety, which may affect its stability and reactivity.
2-Amino-3-phenylpropanoic acid: Similar structure but different functional groups, leading to different chemical properties.
Trifluoroacetic acid derivatives: Share the trifluoroacetate moiety but differ in the amino acid component.
Uniqueness
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate is unique due to the combination of the amino acid derivative and the trifluoroacetate salt. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13F3N2O3 |
|---|---|
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-5,8H,6,10H2,(H2,11,12);(H,6,7)/t8-;/m0./s1 |
Clé InChI |
FUYYFIGVJAJEMM-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
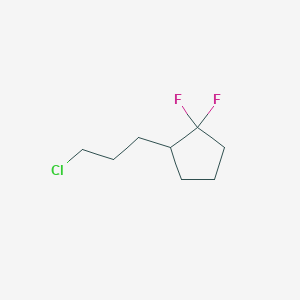
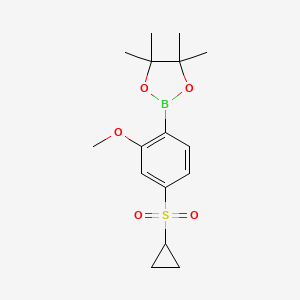

![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)
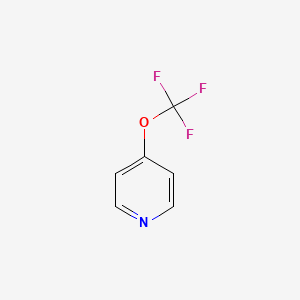
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
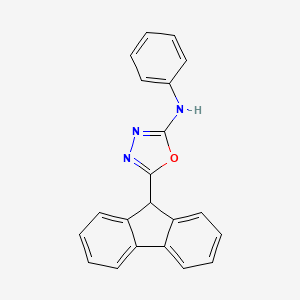
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)

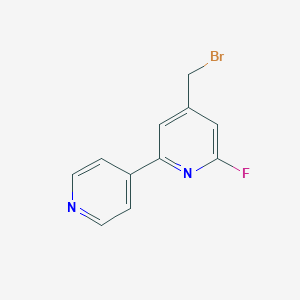
![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)


